2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one
Overview
Description
2-(2-Aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core structure, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of the 1,2,4-triazol group and the aminoethyl moiety adds to its chemical complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. The subsequent introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridazinone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural features allow it to interact with various biological targets.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-(2-Aminoethyl)pyridazin-3(2H)-one: Similar core structure but lacks the triazole group.
6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one: Similar triazole group but different aminoethyl substitution.
2-(2-Aminoethyl)-6-(1H-1,2,3-triazol-1-yl)pyridazin-3(2H)-one: Similar structure with a different triazole isomer.
Uniqueness: The uniqueness of 2-(2-Aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one lies in its combination of the pyridazinone core, the aminoethyl group, and the 1,2,4-triazol group. This combination provides a unique set of chemical properties and reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c9-3-4-13-8(15)2-1-7(12-13)14-6-10-5-11-14/h1-2,5-6H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGMJAUEPECLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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